molecular formula C8H16ClNO B8049318 (4-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl)methanol hydrochloride

(4-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl)methanol hydrochloride

Cat. No.: B8049318
M. Wt: 177.67 g/mol
InChI Key: WYFLWOREOGOBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl)methanol hydrochloride: is a chemical compound with the molecular formula C8H16ClNO. It is a derivative of bicyclo[2.1.1]hexane, featuring an aminomethyl group and a hydroxymethyl group attached to the bicyclic structure. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of a suitable precursor: Starting with a bicyclo[2.1.1]hexan-1-ylmethanol derivative, the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to introduce the aminomethyl group.

  • Amination reactions: Another approach involves the amination of a bicyclo[2.1.1]hexan-1-ylmethanol derivative using reagents like ammonia or primary amines under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes that involve the use of reactors and controlled reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

(4-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl)methanol hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert functional groups.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed:

  • Oxidation: Corresponding oxo derivatives

  • Reduction: Reduced forms of the compound

  • Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

(4-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl)methanol hydrochloride: has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activity in various biochemical assays.

  • Medicine: Studied for its pharmacological properties and potential therapeutic applications.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl)methanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl)methanol hydrochloride: can be compared with other similar compounds, such as:

  • Bicyclo[2.1.1]hexan-1-ylmethanol: Lacks the aminomethyl group

  • 4-(Aminomethyl)bicyclo[2.1.1]hexane: Lacks the hydroxymethyl group

  • Other aminomethyl derivatives: May have different substituents or functional groups

The uniqueness of This compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[4-(aminomethyl)-1-bicyclo[2.1.1]hexanyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-5-7-1-2-8(3-7,4-7)6-10;/h10H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFLWOREOGOBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)CN)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.